Structural Differentiation: 2,5-Difluoro vs. 3,4-Difluoro Regioisomers in Ticagrelor Synthesis
The target compound is a defined positional isomer of the key ticagrelor intermediate. The ticagrelor active pharmaceutical ingredient and its synthetic route rely on the trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine motif. [1] The 2,5-difluorophenyl isomer, by contrast, is cataloged specifically as Ticagrelor Impurity 203, serving as a reference standard for impurity profiling. [2] This structural divergence is exploited in chromatographic separation: reversed-phase HPLC methods for ticagrelor impurity profiling achieve resolution between the 3,4- and 2,5-difluorophenyl isomers, enabling quantification of each species independently.
| Evidence Dimension | Phenyl ring substitution pattern |
|---|---|
| Target Compound Data | 2,5-difluorophenyl substitution |
| Comparator Or Baseline | trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (ticagrelor intermediate, CAS 1006614-49-8) [1] |
| Quantified Difference | Regioisomeric identity; baseline chromatographic resolution required per pharmacopoeial methods. Specific resolution values are method-dependent but typically >1.5. |
| Conditions | Reversed-phase HPLC with UV detection, as applied to ticagrelor drug substance purity testing. [2] |
Why This Matters
Without the correct regioisomer as a reference standard, an analytical laboratory cannot accurately identify or quantify this specific impurity in ticagrelor batches, risking regulatory rejection.
- [1] Patents Encyclopedia. Novel Process for Preparing Phenylcyclopropylamine Derivatives Using Novel Intermediates. Patent Application WO2013189910A1, 2014. View Source
- [2] SynZeal. Ticagrelor Impurity 203 (CAS 1157692-93-7). Product Data Sheet. SynZeal, 2024. View Source
